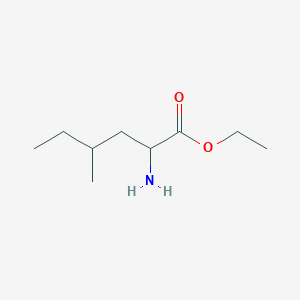![molecular formula C25H30N2O3S2 B2385654 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450350-97-7](/img/structure/B2385654.png)
ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit various biologically significant properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound was likely characterized using techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Synthesis and Structure
The compound was prepared by reacting tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. The structure of the newly synthesized compound was determined through nuclear magnetic resonance (NMR) techniques (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
Pharmacological Significance
Non-Steroidal Anti-Inflammatory Properties: The compound belongs to the class of 2-arylpropanoic acids, which are essential non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating various types of arthritis and musculoskeletal disorders. Notably, ibuprofen (2) is a well-known NSAID with analgesic, antipyretic, and anti-inflammatory properties .
Biological Activities of Tryptamine Derivatives: Tryptamine (1) and its derivatives exhibit a diverse range of biological activities. These include neurotransmitter functions, mood regulation, and potential therapeutic effects. By coupling ibuprofen with tryptamine, the compound N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (3) was obtained, highlighting the importance of amides in the pharmaceutical industry .
Potential Applications
Anti-Inflammatory and Analgesic Effects: Given its structural similarity to ibuprofen, the compound may possess anti-inflammatory and analgesic properties. Further studies could explore its efficacy in pain management and inflammation reduction.
Ulcerogenic Index: Assessing the ulcerogenic index of the compound is crucial. Comparing it to established NSAIDs like indomethacin and celecoxib will provide insights into its gastrointestinal safety profile .
Other Biological Activities: Considering the diverse biological activities associated with tryptamine derivatives, investigations into potential effects on neurotransmission, mood modulation, and other physiological processes are warranted .
Synthetic Methods
The DCC-mediated coupling between carboxylic acids and amines is a convenient method for amide synthesis. DCC acts as a dehydrating agent, facilitating the formation of amide bonds. This approach is applicable to the preparation of various amides, including the compound [1,5].
Mecanismo De Acción
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.
Propiedades
IUPAC Name |
ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S2/c1-4-14-27-15-21(17-10-6-8-12-19(17)27)31-16(3)23(28)26-24-22(25(29)30-5-2)18-11-7-9-13-20(18)32-24/h6,8,10,12,15-16H,4-5,7,9,11,13-14H2,1-3H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXRGNNIDLGHDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
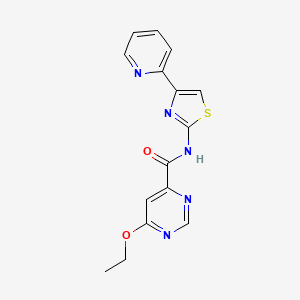

![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)

![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
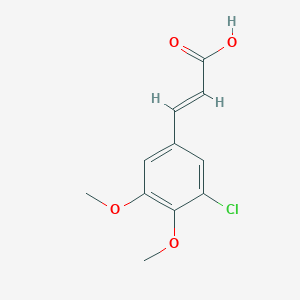
![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
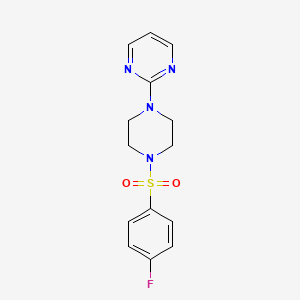
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
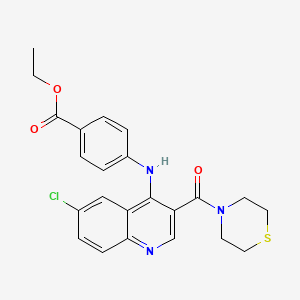
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
